
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique properties. Ionic liquids are salts that are liquid at or near room temperature and are composed of organic cations and inorganic or organic anions. This particular compound is known for its low melting point, high thermal stability, and negligible vapor pressure, making it an attractive alternative to traditional solvents in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole with butyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like acetonitrile or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to minimize impurities and maximize efficiency. The final product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride anion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts or other halide sources.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced imidazolium derivative.
Substitution: The major products are new ionic liquids with different anions.
科学研究应用
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It has been studied for its potential use in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, and in processes such as electroplating and battery production.
作用机制
The mechanism by which 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is largely dependent on its ionic nature. The cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The chloride anion can also participate in nucleophilic substitution reactions, further expanding the compound’s utility.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-(2-hydroxyethyl)imidazolium bromide
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and solubility in polar solvents. This functional group also imparts additional reactivity, making it suitable for a broader range of chemical transformations compared to its analogs.
属性
CAS 编号 |
444723-74-4 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC 名称 |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
InChI 键 |
MGZFKCKWIRPETH-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1CN(C=C1)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



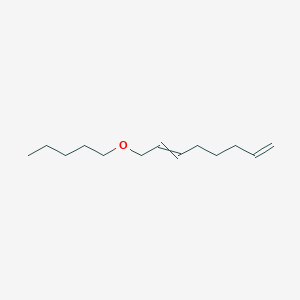


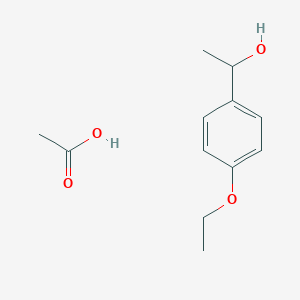
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
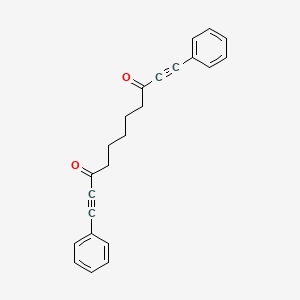

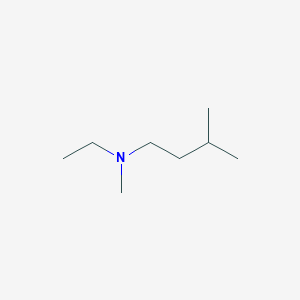
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
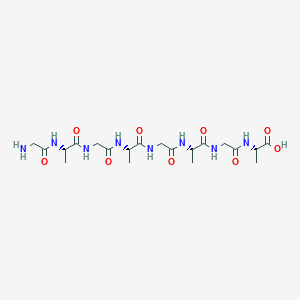
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
